N-Acetyl-2-(3-methoxyphenyl)neuraminic acid
Description
Core Chemical Architecture and IUPAC Nomenclature
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid, with the CAS registry number 24751-40-4, belongs to the class of sialic acid derivatives. Its systematic IUPAC name is 5-acetamido-3,5-dideoxy-2-O-(3-methoxyphenyl)-D-glycero-α-D-galacto-non-2-ulopyranosonic acid , reflecting its stereochemical configuration and substituent positions. The molecular formula C₁₈H₂₅NO₁₀ and a molecular weight of 415.39 g/mol arise from the addition of a 3-methoxyphenyl group (-C₆H₄OCH₃) and an acetyl moiety (-NHCOCH₃) to the neuraminic acid backbone.
The core structure retains the nine-carbon skeleton of neuraminic acid, with a pyranose ring in the α-anomeric configuration. Critical functional groups include:
- A carboxylic acid at C1, contributing to the compound’s acidic properties.
- Hydroxyl groups at C4, C7, C8, and C9, enabling hydrogen-bonding interactions.
- The 3-methoxyphenyl group at C2, introducing aromaticity and steric bulk.
Table 1: Key structural parameters of N-acetyl-2-(3-methoxyphenyl)neuraminic acid
| Parameter | Value |
|---|---|
| Molecular formula | C₁₈H₂₅NO₁₀ |
| Molecular weight (g/mol) | 415.39 |
| CAS number | 24751-40-4 |
| IUPAC name | 5-acetamido-3,5-dideoxy-2-O-(3-methoxyphenyl)-D-glycero-α-D-galacto-non-2-ulopyranosonic acid |
The stereochemistry at C2 (α-configuration) is confirmed by the D-glycero-D-galacto prefix, which specifies the relative orientations of hydroxyl groups across the pyranose ring.
Comparative Analysis with Native Neuraminic Acid Backbone
Native neuraminic acid (CAS 114-04-5) possesses the molecular formula C₉H₁₇NO₈ and a molecular weight of 267.23 g/mol . Its structure features a nine-carbon backbone with a carboxylic acid at C1, an amine at C5, and hydroxyl groups at C4, C7, C8, and C9. In contrast, N-acetyl-2-(3-methoxyphenyl)neuraminic acid exhibits three critical modifications:
- Acetylation of the C5 amine : Replaces the primary amine (-NH₂) with an acetamido group (-NHCOCH₃), reducing basicity and altering hydrogen-bonding capacity.
- Etherification at C2 : Substitution of the C2 hydroxyl with a 3-methoxyphenyl group via an ether linkage, introducing π-π stacking potential and steric hindrance.
- Deoxygenation at C3 and C5 : Loss of hydroxyl groups at these positions, common in many sialic acid derivatives.
Figure 1: Structural comparison
- Native neuraminic acid : C9H17NO8, hydroxyl groups at C2, C4, C7, C8, C9.
- Modified derivative : C18H25NO10, 3-methoxyphenyl at C2, acetyl at C5.
The 3-methoxyphenyl group’s electron-donating methoxy substituent enhances the aromatic ring’s electron density, potentially influencing interactions with biological targets such as viral hemagglutinins.
Substituent Configuration Analysis: 3-Methoxyphenyl Group Orientation
The 3-methoxyphenyl substituent at C2 adopts a distinct spatial orientation dictated by the α-anomeric configuration. Nuclear magnetic resonance (NMR) and X-ray crystallography data for analogous compounds suggest that the phenyl ring lies in a pseudo-axial position relative to the pyranose ring, minimizing steric clashes with the C1 carboxylate.
Properties
CAS No. |
30804-44-5 |
|---|---|
Molecular Formula |
C18H25NO10 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18-/m0/s1 |
InChI Key |
FFQZDUPSNPAFTE-AIVZJVSBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid typically begins with N-acetyl-D-glucosamine and pyruvate as primary substrates. The process involves enzymatic epimerization and aldol condensation steps catalyzed by specific enzymes to form the neuraminic acid backbone, followed by chemical modification to introduce the 3-methoxyphenyl substituent.
| Step | Description | Reagents/Enzymes | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Epimerization of N-acetyl-D-glucosamine to N-acetyl-D-mannosamine | N-acetyl-glucosamine 2-epimerase | Aqueous buffer, mild temperature | High specificity, enzymatic |
| 2 | Aldol condensation of N-acetyl-D-mannosamine with pyruvate to form N-acetylneuraminic acid | N-acetylneuraminic acid lyase | Aqueous buffer, controlled pH | Efficient enzymatic conversion |
| 3 | Introduction of 3-methoxyphenyl group | Electrophilic aromatic substitution or glycosylation | Organic solvents, catalytic promoters (e.g., TMSOTf) | Requires selective protection/deprotection |
This chemoenzymatic approach leverages the high regio- and stereoselectivity of enzymes for the core neuraminic acid synthesis, followed by chemical steps to append the methoxyphenyl moiety.
Enzymatic Synthesis and Whole-Cell Biocatalysis
Industrial and laboratory-scale production often employs engineered Escherichia coli strains expressing the necessary enzymes for epimerization and aldol condensation. This whole-cell biocatalysis method is cost-effective and scalable, providing high yields of the neuraminic acid intermediate, which is then chemically modified.
Chemical Modification: Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent is introduced via electrophilic aromatic substitution or glycosylation reactions. This step often requires:
- Protection of sensitive hydroxyl groups on the neuraminic acid core to prevent side reactions.
- Use of promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate glycosylation.
- Selective reductive opening of protective groups (e.g., p-methoxybenzylidene acetal) using reagents like aluminum hydride (AlH3) to expose reactive sites for substitution.
Reaction Conditions and Analytical Data
| Reaction Type | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Epimerization | N-acetyl-glucosamine 2-epimerase | pH 7-8, 30-37°C | N-acetyl-D-mannosamine | Enzymatic, high specificity |
| Aldol Condensation | N-acetylneuraminic acid lyase | pH 7-8, 30-37°C | N-acetylneuraminic acid | Enzymatic, high yield |
| Glycosylation | Lactosyl trichloroacetimidate, TMSOTf | Organic solvent, low temp | β-linked glycosides | High yield (up to 88%) |
| Protective Group Removal | AlH3 | Mild reductive conditions | Free hydroxyl groups | Selective and efficient |
These conditions are optimized to maintain stereochemical integrity and maximize yield, as demonstrated in related sialic acid derivative syntheses.
Purification and Characterization
Purification of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is typically achieved by ion-exchange chromatography followed by lyophilization. Analytical methods include:
- High-performance liquid chromatography (HPLC) for purity assessment (>97% purity reported).
- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
- Colorimetric assays for quantification in enzymatic studies.
| Property | Data |
|---|---|
| Molecular Formula | C18H25NO10 |
| Molecular Weight | 415.4 g/mol |
| Purity | >97% by HPLC |
| Appearance | White crystalline powder |
| Storage | Desiccated, 5°C for stability up to 1 year |
Research Findings and Applications
- The chemoenzymatic synthesis route is robust and scalable, enabling the production of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid for research and pharmaceutical applications.
- The methoxyphenyl substitution enhances binding affinity to sialic acid-binding proteins, influencing biological activity and potential therapeutic uses, such as antiviral drug development.
- The compound serves as a building block for complex glycoconjugates, facilitating studies in cell signaling and microbial infection mechanisms.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Epimerization and Aldol Condensation | Conversion of N-acetyl-D-glucosamine to neuraminic acid core using specific enzymes | High stereoselectivity, mild conditions, scalable | Requires enzyme availability and optimization |
| Whole-Cell Biocatalysis | Use of engineered E. coli expressing necessary enzymes | Cost-effective, high yield, industrially viable | Potential complexity in strain engineering |
| Chemical Modification (Glycosylation/Electrophilic Substitution) | Introduction of 3-methoxyphenyl group via chemical reactions | Enables structural diversification | Requires protection/deprotection steps, sensitive to reaction conditions |
| Purification by Ion-Exchange Chromatography | Removal of impurities and isolation of pure compound | High purity, reproducible | Requires specialized equipment |
This comprehensive overview of the preparation methods for N-Acetyl-2-(3-methoxyphenyl)neuraminic acid integrates enzymatic and chemical synthesis strategies, supported by detailed reaction conditions and purification protocols. The combination of biocatalysis and selective chemical modification provides a versatile platform for producing this biologically significant compound with high purity and yield, facilitating its application in advanced biochemical and pharmaceutical research.
Chemical Reactions Analysis
Biochemical Reactions
The compound participates in several biologically relevant reactions:
Hydrolysis
-
Mechanism : Catalyzed by sialidases (neuraminidases), which cleave the glycosidic bond between the neuraminic acid and other sugars or proteins.
-
Role : Modulates cellular recognition and immune responses by altering sialic acid presentation.
Glycosylation
-
Mechanism : Transfer of the neuraminic acid moiety to terminal galactose residues on glycoproteins or glycolipids.
-
Enzymes Involved : Sialyltransferases, which bind the C-2 position of the compound.
Enzyme Inhibition
-
Mechanism : The methoxyphenyl group at C-2 may enhance binding affinity to sialidases or other enzymes.
-
Example : Similar derivatives (e.g., 2,3-difluoro-Neu5Ac) act as covalent inhibitors by forming aryl-glycoside intermediates with catalytic tyrosine residues .
Covalent Inhibition of Sialidases
-
Key Feature : The methoxyphenyl substituent may stabilize enzyme-substrate complexes.
-
Evidence :
Tautomerization and Equilibrium Forms
-
Structural Dynamics : Like Neu5Ac, the compound may exist in equilibrium between cyclic (α/β-pyranose) and acyclic (keto, enol) forms.
-
Impact : Affects reactivity in enzymatic or chemical reactions (e.g., hydrolysis rates) .
Analytical Reactions
-
13C NMR Spectroscopy : Used to quantify acyclic keto, keto hydrate, and enol forms in aqueous solutions .
-
HPLC : Critical for purification and stability studies under varying pH/temperature conditions.
Therapeutic Potential
-
Antiviral Activity : Derivatives with aromatic substituents may inhibit viral neuraminidases (e.g., influenza NA) .
-
Immunomodulation : Alters sialic acid-mediated immune recognition, potentially targeting autoimmune diseases.
Structural Comparison
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N-Acetyl-2-(3-methoxyphenyl)neuraminic acid | C₁₈H₂₅NO₁₀ | Methoxyphenyl at C-2, enhanced enzyme binding |
| Neu5Ac (N-Acetylneuraminic acid) | C₁₁H₁₉NO₉ | Natural sialic acid, no aromatic substituent |
| 2-Deoxy-2-(3-methoxyphenyl)neuraminic acid | C₁₈H₂₅NO₉ | Lacks hydroxyl group, altered solubility/reactivity |
This compound’s unique reactivity stems from its structural modifications, enabling applications in enzymology, virology, and therapeutic development. Further studies on its equilibrium forms and enzyme-binding kinetics would enhance its utility in targeted therapies.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Agents
N-Acetylneuraminic acid is a critical precursor in the synthesis of antiviral drugs such as zanamivir and oseltamivir, which are used to treat influenza infections. Research indicates that derivatives like N-Acetyl-2-(3-methoxyphenyl)neuraminic acid can enhance the efficacy of these antiviral agents by improving their binding affinity to viral hemagglutinin, thereby inhibiting viral entry into host cells .
Cancer Therapeutics
The compound has shown promise in targeted cancer therapies. It has been utilized in the development of sialic acid-functionalized nanoparticles that can deliver chemotherapeutic agents directly to cancer cells, minimizing side effects on healthy tissues. Studies have demonstrated that these conjugates increase the uptake of drugs in tumor cells while reducing systemic toxicity .
Diagnostic Applications
Biomarkers for Disease Detection
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is being researched as a potential biomarker for various diseases, including cardiovascular diseases and certain cancers. Elevated levels of sialic acids in biological fluids have been associated with disease progression, making them valuable for early diagnosis and monitoring therapeutic responses .
Sialidase Activity Measurement
The compound can also serve as a substrate for measuring sialidase activity in clinical samples. Sialidases are enzymes linked to several pathological conditions; thus, using specific derivatives allows for more accurate detection of these enzymes in diseases like cystic fibrosis and certain infections .
Biochemical Research Applications
Glycobiology Studies
In glycobiology, N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is utilized to study the role of sialic acids in cell-cell interactions and immune responses. It helps elucidate how modifications on glycoproteins affect biological processes such as cellular adhesion and signaling pathways .
Enzymatic Studies
The compound is also employed in enzymatic assays to understand the mechanisms of sialidases and other glycosidases. By providing specific substrates, researchers can investigate enzyme kinetics and develop inhibitors that could lead to novel therapeutic strategies against diseases linked to abnormal enzyme activity .
Case Study 1: Antiviral Efficacy
A study demonstrated that N-Acetyl-2-(3-methoxyphenyl)neuraminic acid derivatives exhibited enhanced antiviral activity against influenza A virus compared to standard N-acetylneuraminic acid. The modified compounds showed a significant reduction in viral load in infected cell cultures, suggesting their potential as effective antiviral agents .
Case Study 2: Cancer Targeting
Research involving sialic acid-conjugated liposomes showed improved targeting of breast cancer cells in vitro. The study reported that these liposomes could deliver doxorubicin more effectively than non-targeted formulations, leading to higher cytotoxicity against cancer cells while sparing normal cells .
Mechanism of Action
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and viral hemagglutinins. These interactions facilitate processes like cell-cell adhesion, microbial attachment, and immune modulation. The compound’s mechanism of action involves binding to these targets and modulating their activity, thereby influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Neuraminic Acid Derivatives
Key Findings
Substitution Effects on Enzyme Interactions: Natural sialic acids (e.g., Neu5Ac) are synthesized by neuraminic acid synthases (NeuS), which exhibit strict substrate specificity for N-acetyl-mannosamine (ManNAc) and phosphoenolpyruvate (PEP) . The 3-methoxyphenyl group in the target compound may hinder binding to NeuS enzymes due to steric bulk, reducing its biosynthesis efficiency compared to Neu5Ac . In contrast, N-propanoylneuraminic acid is metabolically incorporated into glycans via promiscuous sialyltransferases, suggesting that certain substitutions are tolerated if they mimic natural acyl groups .
Stability and pH Sensitivity :
- Neuraminic acid synthases like PNH5 exhibit pH-dependent activity (optimal pH 5.5), which may influence the stability of modified sialic acids in acidic environments . The electron-donating methoxy group in the target compound could enhance stability under such conditions compared to unsubstituted derivatives .
Biological Activity: Neu5Ac is implicated in nematocyst discharge regulation in Pelagia noctiluca, while synthetic analogs like the target compound are hypothesized to interfere with such pathways due to structural mimicry .
Table 2: Comparative Enzyme Kinetics and Stability
*Inferred from structural analogs or indirect evidence.
Biological Activity
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid (also referred to as 3-MeO-Neu5Ac) is a derivative of neuraminic acid, belonging to the family of sialic acids, which are critical in various biological processes, particularly in cellular recognition, signaling, and modulation of immune responses. This article provides an in-depth examination of the biological activity of this compound, including its synthesis, interactions with proteins, and potential therapeutic applications.
The molecular formula for N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is C₁₁H₁₉NO₉, with a molecular weight of approximately 393.39 g/mol. The compound features an N-acetyl group and a methoxyphenyl substituent that enhance its biological properties compared to other sialic acid derivatives.
Synthesis Methods:
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid can be synthesized through various methods, including enzymatic reactions involving N-acyl neuraminic acid-aldolase (NANA-aldolase), which catalyzes the formation from pyruvic acid and N-acetyl-D-mannosamine .
Cellular Interactions
As a sialic acid derivative, N-Acetyl-2-(3-methoxyphenyl)neuraminic acid plays a significant role in modulating cell-cell interactions and signaling pathways. Its unique structure allows it to interact with various proteins and glycoproteins, influencing biological responses such as:
- Immune Modulation: The compound may enhance or inhibit immune responses by affecting the binding affinity of immune cells to glycoproteins on pathogens or infected cells.
- Viral Interactions: It has been observed that sialic acids can influence the binding of viruses, such as influenza, to host cells. N-Acetyl-2-(3-methoxyphenyl)neuraminic acid may exhibit similar properties due to its sialic acid backbone .
Inhibition of Sialidases
Sialidases (or neuraminidases) are enzymes that catalyze the hydrolysis of sialic acids from glycoproteins and glycolipids. Inhibition of these enzymes is crucial for therapeutic interventions against viral infections. Studies indicate that derivatives like N-Acetyl-2-(3-methoxyphenyl)neuraminic acid could serve as competitive inhibitors of bacterial and viral sialidases, potentially offering a means to control infections .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional characteristics of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid compared to other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Acetylneuraminic Acid | C₁₁H₁₉NO₉ | Commonly found in mammalian cells; important for cellular interactions. |
| 2-Deoxy-2-(3-methoxyphenyl)neuraminic Acid | C₁₈H₂₅NO₉ | Lacks an oxygen atom compared to N-acetyl derivatives; affects solubility and reactivity. |
| 3-Methoxysialic Acid | C₁₂H₁₉NO₉ | Contains additional hydroxymethyl groups; alters biological activity. |
Research Findings and Case Studies
- Influenza Virus Interaction: Research has shown that certain modifications in sialic acids can significantly enhance their ability to bind influenza viruses. For instance, N-acetyl derivatives with methoxy substitutions have demonstrated increased binding affinity to viral hemagglutinin .
- Therapeutic Applications: The potential use of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid as a therapeutic agent against viral infections is being explored. Its ability to inhibit sialidases could lead to the development of new antiviral drugs .
- Inflammatory Response Modulation: Some studies suggest that derivatives of neuraminic acids can modulate inflammatory pathways by interacting with immune cell receptors. This property could be harnessed for developing anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Acetyl-2-(3-methoxyphenyl)neuraminic acid, and how are reaction conditions optimized?
- Methodology : The synthesis often involves Petasis coupling of D-arabinose with secondary amines and dibutyl vinyl boronic acid esters, followed by N-acylation using activated esters (e.g., trifluoroacetic acid hydrolysis). Optimization includes controlling stoichiometry, reaction time, and temperature to achieve yields up to 75% for intermediates like alkyne derivatives . For stereoselective glycosylation, 4-O,5-N-oxazolidinone-protected sialyl donors are used to ensure α-anomer formation .
- Characterization : Post-synthesis purification via column chromatography and structural validation using NMR, mass spectrometry, and X-ray crystallography are critical .
Q. How is metabolic glycoengineering applied to study N-Acetyl-2-(3-methoxyphenyl)neuraminic acid in cancer cell models?
- Experimental Design : Human larynx carcinoma (HEp-2) cells are incubated with acetylated monosaccharide precursors (e.g., Ac4GlcNAz) to enable passive diffusion into cells. Modified sialic acids are incorporated into cell surface glycans via the bifunctional enzyme GNE, which regulates sialic acid biosynthesis. Flow cytometry and fluorescence microscopy are used to track glycan modifications .
- Functional Insights : This approach reveals how altered sialylation affects cell-cell interactions, signaling pathways (e.g., EGFR), and metastasis .
Advanced Research Questions
Q. What mechanistic insights explain the stereospecific oxidative deamination of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid derivatives?
- Mechanistic Analysis : Oxidative deamination of N-nitroso derivatives proceeds via a 1-oxabicyclo[3.1.0]hexyl oxonium ion intermediate. Isotopic labeling (e.g., ¹⁸O) and substituent effects (e.g., O-protection patterns) reveal ring oxygen participation, which dictates regioselectivity. Minor pathways involve ester exchange with acetic acid under acidic conditions .
- Kinetic Modeling : Enzyme-mediated pathways (e.g., neuraminic acid synthases from Neisseria meningitidis) follow Michaelis-Menten kinetics, with pH and metal cofactors (Co²⁺, Mn²⁺) significantly impacting catalytic efficiency .
Q. How do discrepancies in glycosylation patterns arise when using modified sialic acids in metabolic labeling studies?
- Data Contradiction Analysis : Variations in glycan incorporation efficiency may stem from competing biosynthetic pathways (e.g., endogenous sialic acid synthesis via ManNAc) or substrate specificity of sialyltransferases. Quantitative LC-MS/MS profiling of cell-surface glycans can resolve these discrepancies by comparing labeled vs. unlabeled sialic acid ratios .
- Mitigation Strategies : Pre-treating cells with sialidase or using metabolic inhibitors (e.g., 3Fax-Neu5Ac) suppresses competing pathways, improving labeling specificity .
Q. What strategies enhance the stability and catalytic efficiency of neuraminic acid synthases for large-scale sialic acid production?
- Enzyme Engineering : Site-directed mutagenesis of conserved residues (e.g., His271 in N. meningitidis NeuS) improves thermostability. Immobilization on silica nanoparticles or covalent organic frameworks (COFs) enhances reusability .
- Operational Stability : Batch reactor studies show that N. meningitidis NeuS retains >90% activity over 10 cycles at 37°C, whereas novel synthases like PNH5 require pH optimization (pH 5.5) to minimize activity loss .
Methodological Resources
- Synthesis : Refer to protocols in (Petasis coupling) and (oxidative deamination).
- Enzyme Assays : Use UV-Vis spectroscopy to monitor Neu5Ac synthesis (λ = 550 nm) with PEP as a substrate .
- Data Validation : Cross-reference crystallographic data (CCDC entries) and kinetic parameters (Km, Vmax) from enzymology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
